molecular formula C11H18O2 B094168 Linalyl formate CAS No. 115-99-1

Linalyl formate

カタログ番号 B094168
CAS番号: 115-99-1
分子量: 182.26 g/mol
InChIキー: JZOCDHMHLGUPFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Linalyl formate is a synthetic compound with a fruity, floral (rose) odor reminiscent of bergamot and vervain . It is found in the essential oils of rosewood, lemongrass, and Murraya koenigii fruits oil . It introduces freshness and lift to the top note of citrus and lavender fragrances .


Synthesis Analysis

Linalyl formate can be synthesized via the esterification of linalool with formic acid .


Molecular Structure Analysis

The molecular formula of Linalyl formate is HCO2C(C=CH2)(CH3)CH2CH2CH=C(CH3)2 . Its molecular weight is 182.26 .


Chemical Reactions Analysis

Linalyl formate is moderately stable . It is used in lavender fragrances and eau de cologne .


Physical And Chemical Properties Analysis

Linalyl formate has a refractive index of n20/D 1.455 (lit.) . Its boiling point is 100-103 °C/10 mmHg (lit.) , and its density is 0.914 g/mL at 25 °C (lit.) .

科学的研究の応用

Essential Oils

Linalyl formate is found in the essential oils of several plants, including rosewood , lemongrass , and Murraya koenigii fruits oil . These essential oils are often used in aromatherapy and natural remedies, providing potential health benefits such as stress relief and improved sleep.

Fragrance Ingredient

Due to its pleasant aroma, Linalyl formate is commonly used as a fragrance ingredient in various products . This includes perfumes, body lotions, soaps, and other personal care items.

Flavoring Agent

Linalyl formate is also used as a flavoring agent in the food and beverage industry . Its unique taste can enhance the flavor profile of various foods and drinks.

Research Chemical

In scientific research, Linalyl formate is often used as a standard or reference compound in various experiments . Its well-known properties make it a useful tool for comparative studies.

Chromatography

Linalyl formate can be separated on a Newcrom R1 HPLC column, which is a technique used in analytical chemistry to separate, identify, and quantify each component in a mixture .

Safety and Hazards

Linalyl formate is combustible . Its vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

特性

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-11(4,13-9-12)8-6-7-10(2)3/h5,7,9H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOCDHMHLGUPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047642
Record name Linalyl formate
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a fresh, citrus, green, herbaceous, bergamot-like odour
Record name Linalyl formate
Source Human Metabolome Database (HMDB)
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Record name Linalyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 to 103.00 °C. @ 10.00 mm Hg
Record name Linalyl formate
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Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol and water; insoluble in glycerol, 1 ml in 6 ml 70% alcohol (in ethanol)
Record name Linalyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.910-0.918
Record name Linalyl formate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Linalyl formate

CAS RN

115-99-1
Record name Linalool formate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl formate
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Record name Linalyl formate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-formate
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Record name Linalyl formate
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Record name Linalyl formate
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Record name LINALYL FORMATE
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Record name Linalyl formate
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URL http://www.hmdb.ca/metabolites/HMDB0030424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Linalyl formate and where is it found?

A1: Linalyl formate is a naturally occurring compound found in various plants, including lavender and blueberry. It belongs to a group of chemicals known as terpenes and contributes to the characteristic aroma of these plants. [, , , ] Research has shown that the concentration and composition of Linalyl formate, alongside other compounds, can vary based on factors like cultivation location and extraction methods. [, ] For instance, one study found it as a major component in the essential oil of Myrica Rubra cv. Dongkui Orient Pearl, a type of Chinese bayberry. []

Q2: What is the chemical structure of Linalyl formate?

A2: Linalyl formate (3,7-Dimethylocta-1,6-dien-3-yl formate) has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. While specific spectroscopic data is not provided in the provided research, its structure can be characterized by typical analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , ]

Q3: Does exposure to UV-B radiation affect the production of Linalyl formate in plants?

A3: Yes, research indicates that supplemental ultraviolet-B (sUV-B) irradiation can influence the production of Linalyl formate in certain plants. A study on lemongrass (Cymbopogon citratus) showed that short-duration exposure to sUV-B led to an increase in both the number of oil cells and the overall essential oil content. [] Notably, sUV-B exposure significantly increased the concentration of Linalyl formate in the lemongrass oil. []

Q4: How does Linalyl formate interact with soy protein?

A4: Studies using headspace solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS) have investigated the interaction between Linalyl formate and soy protein isolate (SPI) at various pH levels. Results demonstrated that the binding capacity of Linalyl formate to SPI increases as the pH of the solution rises from 3 to 9. [] This suggests that changes in pH can influence the accessibility of Linalyl formate to binding sites within the protein structure. []

Q5: Is Linalyl formate safe for use in animal feed?

A5: Research suggests that Linalyl formate, when used as a flavoring agent in animal feed at a controlled level, is generally considered safe for various animal species. The European Food Safety Authority (EFSA) has reviewed the safety of Linalyl formate and other flavoring compounds for use in feed. [, ] It was concluded that Linalyl formate at a use level of 5 mg/kg complete feed poses no safety concern for the animals or the consumer. [, ]

Q6: Are there any known safety concerns associated with Linalyl formate?

A6: While generally considered safe for its intended uses, one case report documented poisoning by lavandin extract in a child, with Linalyl formate identified as one of the key compounds in the extract and detected in the child's blood and urine. [] This highlights the importance of careful handling and usage, particularly in products intended for human consumption or those accessible to children.

Q7: What are the potential applications of Linalyl formate beyond flavor and fragrance?

A7: While primarily recognized for its aroma, ongoing research is exploring potential applications of Linalyl formate in areas like insect repellents. This is largely due to its potential interaction with the odorant receptor co-receptor (Orco) subunit found in insects, which plays a crucial role in their olfactory system. []

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